molecular formula C18H12N2S2 B597197 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine CAS No. 182631-76-1

5,5'-Di(thiophen-2-yl)-2,2'-bipyridine

Cat. No. B597197
CAS RN: 182631-76-1
M. Wt: 320.428
InChI Key: FBTMQCBISODSPK-UHFFFAOYSA-N
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Description

5,5'-Di(thiophen-2-yl)-2,2'-bipyridine, also known as DTBP, is a heterocyclic aromatic compound with two pyridine rings and two thiophene rings connected via a methylene bridge. It is a widely studied organosulfur compound due to its unique physical and chemical properties. DTBP has been used in a variety of applications, ranging from organic synthesis to biomedical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTBP.

Scientific Research Applications

Organic Solar Cells

“5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” has been used in the development of organic solar cells (OSCs). In a study, it was used in the active layer of OSCs, composed of a bulk heterojunction of conjugated polymer based on indacenodithieno [3,2-b]thiophene and 5,5′-di (thiophen-2-yl)-2,2′-bithiazole PIDTT-DTBTz as a donor and [6,6]-phenyl-C71-butyric acid methyl ester (PC 71 BM) as an acceptor . The power conversion efficiency (PCE) of the reference device was improved by 22% when 10 wt% colloidal gold nanoparticles were embedded in the ZnO electron transport layer .

Dye Synthesis

This compound has also been used in the synthesis of dyes. Specifically, (E)-5,5′-Di(thiophen-2-yl)-3,3′-bi[thiophen-3(2H)-ylidene]-2,2′-dione (1a), an intense blue dye, has been synthesized using “5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” as a trace by-product . This dye exhibits an attractive “quasi-metallic” golden-bronze lustre, which is rare in molecular crystals and is observed only with the most intense dyes .

Plasmonic Enhancement

The compound has been used in studies related to plasmonic enhancement. In one study, it was used in the active layer of OSCs, where the efficiency in the absorption of light by the active layer was improved by using metal nanoparticles that endow a plasmonic enhancement and light trapping while keeping the device thickness in the order of free charge carriers diffusion length .

Light Trapping

“5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” has been used in studies related to light trapping in OSCs. In one study, it was used in the active layer of OSCs, where the efficiency in the absorption of light by the active layer was improved by using metal nanoparticles that endow a plasmonic enhancement and light trapping while keeping the device thickness in the order of free charge carriers diffusion length .

Charge Collection

The compound has been used in studies related to charge collection in OSCs. In one study, it was used in the active layer of OSCs, where efficient exciton dissociation and charge collection were found to be the reasons for the enhanced short circuit current density .

Exciton Dissociation

“5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” has been used in studies related to exciton dissociation in OSCs. In one study, it was used in the active layer of OSCs, where efficient exciton dissociation and charge collection were found to be the reasons for the enhanced short circuit current density .

properties

IUPAC Name

5-thiophen-2-yl-2-(5-thiophen-2-ylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S2/c1-3-17(21-9-1)13-5-7-15(19-11-13)16-8-6-14(12-20-16)18-4-2-10-22-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTMQCBISODSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744123
Record name 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Di(thiophen-2-yl)-2,2'-bipyridine

CAS RN

182631-76-1
Record name 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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